(2S,3S)-2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid

Description

Historical Context and Emergence in Medicinal Chemistry

The compound belongs to a class of molecules that incorporate the thiazolidine ring system, a sulfur- and nitrogen-containing heterocycle, linked with fumaric acid derivatives. Historically, thiazolidine derivatives have been extensively studied for their versatile biological activities, including antidiabetic, anti-inflammatory, and antimicrobial properties. The fumaric acid component, known chemically as (E)-but-2-enedioic acid, has been recognized for its role in modulating cellular metabolism and immune responses.

The combination of these two moieties in a single molecular entity represents an evolution in drug design strategies aiming to harness synergistic pharmacological effects. This compound's emergence is tied to fragment-based drug design approaches, which have gained momentum in recent years for developing novel therapeutic agents targeting complex diseases such as diabetes mellitus.

Significance of Thiazolidine and Fumaric Acid Moieties in Drug Discovery

- The thiazolidine ring is a core scaffold in several clinically important drugs, notably thiazolidinediones, which act as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. These compounds improve insulin sensitivity and have been pivotal in diabetes treatment.

- The sulfur and nitrogen atoms in the ring confer unique electronic and steric properties, facilitating interactions with biological targets such as enzymes and receptors.

- Fumaric acid derivatives exhibit immunomodulatory and antioxidant activities, contributing to their therapeutic potential in autoimmune and inflammatory diseases.

- The (E)-configuration of but-2-enedioic acid ensures optimal geometric alignment for receptor binding and metabolic stability.

The hybrid structure combining these moieties allows for multi-target engagement, enhancing efficacy and reducing side effects. Recent studies using fragment-based drug design and virtual screening have identified thiazolidine-2,4-dione derivatives with potent hypoglycemic effects and favorable lipid profile modulation in animal models, demonstrating the therapeutic promise of such compounds.

Overview of Research Trends and Academic Interest

Research on compounds containing thiazolidine and fumaric acid components has intensified, focusing on:

- Antidiabetic Potential: Molecular docking and dynamic simulations have identified derivatives with high binding affinities to PPAR-γ, showing hypoglycemic effects comparable to established drugs like pioglitazone.

- Pharmacokinetic and Toxicological Profiling: ADMET studies reveal favorable absorption, distribution, metabolism, excretion, and toxicity profiles, including good intestinal absorption and mitochondrial localization, with manageable toxicity risks.

- Synthetic Modifications: Efforts are ongoing to optimize the pharmacophore by modifying substituents on the thiazolidine ring and fumaric acid to enhance potency and selectivity.

- Fragment-Based Drug Design: This approach integrates computational screening and fragment optimization to discover novel derivatives with improved efficacy and safety profiles.

Chemical and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₃S (approximate for thiazolidine-fumaric acid derivative) |

| Molecular Weight | Approx. 214-230 g/mol (estimated) |

| Stereochemistry | (2S,3S) configuration on amino acid moiety |

| Key Functional Groups | Thiazolidine ring, amino acid side chain, fumaric acid double bond |

| Solubility | Moderate in polar solvents (e.g., DMSO) |

| Log P (Partition Coefficient) | Moderate, balancing hydrophilicity and lipophilicity |

Note: Exact molecular weight and formula depend on the precise salt or hydrate form.

Representative Molecular Structure

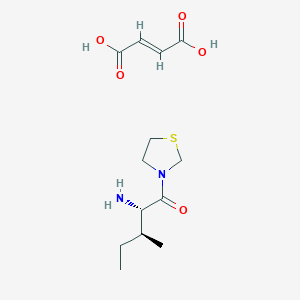

While direct images cannot be embedded here, the compound features:

- A pentanone backbone with an amino group at position 2 and a methyl group at position 3.

- A 1,3-thiazolidin-3-yl substituent attached at position 1.

- The fumaric acid moiety ((E)-but-2-enedioic acid) forming a salt or conjugate with the amino group.

This structure facilitates multiple hydrogen bonding and hydrophobic interactions critical for biological activity.

Detailed Research Findings

Antidiabetic Activity

A recent study employing fragment-based drug design and virtual screening identified thiazolidine-2,4-dione derivatives structurally related to the title compound that exhibit significant hypoglycemic effects in Swiss albino mice. Key findings include:

- Compounds SP4e and SP4f showed high docking scores (-9.082 and -10.345, respectively) against PPAR-γ.

- Binding free energy calculations indicated stronger interactions than pioglitazone, a standard antidiabetic drug.

- In vivo, these compounds reduced blood glucose and improved lipid profiles by lowering total cholesterol, triglycerides, and LDL, while increasing HDL.

- Molecular dynamics simulations confirmed the stability of ligand-receptor complexes.

- Enhanced PPAR-γ expression was observed in tissue samples treated with these compounds.

Pharmacokinetics and Toxicology

ADMET predictions for related compounds indicate:

| Parameter | Result | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Positive | 93.33 |

| Blood-Brain Barrier Penetration | Positive | 72.50 |

| Hepatotoxicity | Positive | 72.50 |

| Carcinogenicity | Negative | 98.00 |

| Skin Sensitization | Negative | 88.88 |

| Respiratory Toxicity | Positive | 73.33 |

These data suggest good oral bioavailability and manageable toxicity, supporting further development.

Mechanistic Insights

The thiazolidine ring's interaction with PPAR-γ is critical for activating insulin-sensitizing pathways. The fumaric acid moiety may contribute antioxidant effects, reducing oxidative stress linked to diabetes complications.

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS.C4H4O4/c1-3-7(2)8(10)9(12)11-4-5-13-6-11;5-3(6)1-2-4(7)8/h7-8H,3-6,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOPWZQRZHWYFY-NUXPJIRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCSC1)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCSC1)N.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Multi-Step Organic Synthesis

Optimization Strategies for Scalable Production

Reaction Condition Optimization

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane mixtures resolves stereoisomers.

-

Recrystallization : Ethanol/water mixtures precipitate the fumarate salt.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases confirms >98% purity.

Challenges and Solutions in Synthesis

Stereochemical Integrity

Racemization during amide bond formation is mitigated by low-temperature reactions and chiral catalysts. For example, (–)-sparteine maintains the (2S,3S) configuration during alkylation.

Chemical Reactions Analysis

Thiazolidine derivatives undergo various types of chemical reactions, including:

Oxidation: Thiazolidine can be oxidized to form thiazolidine-2-thione derivatives.

Reduction: Reduction reactions can convert thiazolidine derivatives into their corresponding thiazolidine-2-thiol forms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are thiazolidine-2-thione, thiazolidine-2-thiol, and various substituted thiazolidines .

Scientific Research Applications

The compound has been studied for its various biological activities:

Antioxidant Properties

Research indicates that this compound may exhibit significant antioxidant activity. In vitro assays such as DPPH and ABTS have demonstrated its ability to reduce free radicals effectively, suggesting potential use as a natural antioxidant agent in therapeutic applications .

Antimicrobial Effects

Preliminary studies have shown that (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one has antimicrobial properties against various pathogens. It has been particularly noted for its effectiveness against strains like Candida albicans and Aspergillus niger, making it a candidate for further development in antifungal therapies .

Enzyme Inhibition

This compound acts as a competitive inhibitor of dipeptidyl peptidase IV (DPPIV), which is crucial in glucose metabolism and is a target for diabetes treatment. Its Ki value is reported to be around 130 nM, indicating strong binding affinity . The inhibition of DPPIV can lead to increased insulin sensitivity and improved glycemic control.

Case Study 1: Antioxidant Activity Assessment

A study focusing on the antioxidant capacity of the compound utilized various assays including DPPH and ABTS. The results indicated that it significantly reduced free radical levels compared to control groups, suggesting its potential as a natural antioxidant agent .

Case Study 2: Dipeptidyl Peptidase IV Inhibition

In vivo studies have demonstrated the efficacy of this compound in inhibiting DPPIV. Administered at doses of 10 mg/kg orally twice daily, it showed promising results in improving glycemic control in diabetic models .

Mechanism of Action

The mechanism of action of thiazolidine derivatives involves their ability to form stable conjugates with biomolecules under physiological conditions. This is achieved through the orthogonal condensation reaction between 1,2-aminothiols and aldehydes, which forms a stable thiazolidine product . The molecular targets and pathways involved in their biological activities include interactions with proteins, nucleic acids, and other biomolecules, leading to various therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Thiazolidinone/Thiazolidine Scaffolds

The target compound’s 1,3-thiazolidine moiety differentiates it from thiazolidinone derivatives (e.g., compounds 22–27 in ), which contain a ketone group at the 4-position of the thiazolidine ring. This oxidation state impacts electronic properties and hydrogen-bonding capacity. For example:

Key differences:

- Thiazolidine vs.

- Counterion Effects: The (E)-but-2-enedioic acid salt enhances aqueous solubility compared to neutral thiazolidinone derivatives, which may lack ionizable groups .

Stereochemical Comparisons

The (2S,3S) configuration of the target compound contrasts with diastereomers like (2S,3R)-2-Amino-3-methyl-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-pentan-1-one (). Stereochemistry directly influences biological activity:

- Coupling Constants : In , the (R,R) diastereomer exhibited a coupling constant $ J = 6.6 \, \text{Hz} $ for the α-proton, whereas (S,S) configurations in similar systems show distinct NMR profiles. This underscores the role of stereochemistry in conformational stability .

- Synthetic Control: The target compound’s synthesis likely employs chiral auxiliaries or resolution methods akin to Pfizer’s approach for (2S,3R)-configured analogues (), where Boc-protected amino acids and stereoselective coupling were critical .

Fluorinated vs. Non-Fluorinated Analogues

The tetrafluoropyrrolidine group in (2S,3R)-2-Amino-3-methyl-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-pentan-1-one () introduces strong electron-withdrawing effects and lipophilicity, unlike the target compound’s thiazolidine ring. Fluorination typically enhances metabolic stability and membrane permeability but may reduce solubility—a trade-off mitigated in the target compound by the (E)-but-2-enedioic acid counterion .

Biological Activity

The compound (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one; (E)-but-2-enedioic acid is a synthetic derivative of thiazolidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring and an amino acid moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:

This structure allows the compound to engage in various biochemical interactions.

1. Antioxidant Properties

Studies indicate that this compound exhibits significant antioxidant activity , which helps protect cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Effects

Preliminary data suggest that the compound possesses antimicrobial properties against a range of pathogens. It has shown effectiveness in inhibiting bacterial growth, which could be beneficial in developing new antimicrobial agents.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can modulate various biochemical reactions, potentially leading to therapeutic effects in metabolic disorders.

The mechanism through which (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The thiazolidine ring plays a pivotal role in these interactions by influencing binding affinity and specificity.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using various assays (DPPH, ABTS). Results indicated that it significantly reduced free radical levels compared to control groups, suggesting its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating promising antimicrobial potential.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylthiazole | Thiazole ring and amino group | Known for neuroprotective effects |

| 4-Thiazolidinone | Thiazolidine ring with carbonyl functionality | Exhibits anti-inflammatory properties |

| 1,3-Thiazolidine | Similar ring structure | Used in drug synthesis and exhibits diverse activity |

These comparisons highlight the distinctive characteristics of (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one and its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2S,3S)-2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling, hydrogenation, and acid-base extraction. For example, coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) esters can form peptide bonds between the thiazolidine and amino acid moieties . Post-synthesis purification often employs column chromatography with solvents like ethyl acetate or methanol, followed by recrystallization in acidic conditions (e.g., trifluoroacetic acid) to isolate the target compound .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (1H/13C) to confirm stereochemistry and backbone structure, focusing on methyl and thiazolidine ring protons .

- HPLC with UV detection (e.g., at 210 nm) to assess purity, using reverse-phase C18 columns and mobile phases like water/acetonitrile with 0.1% formic acid .

- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight (expected m/z ~245 for the free base) and detect impurities .

Q. What solvent systems are optimal for handling this compound during experiments?

- Methodological Answer : The compound is moderately polar due to its amino and carboxylic acid groups. Use polar aprotic solvents like DMSO or DMF for dissolution in synthetic steps . For biological assays, prepare stock solutions in water (pH-adjusted with NaOH to enhance solubility) or ethanol, avoiding prolonged storage due to hydrolysis risks .

Advanced Research Questions

Q. How can stereochemical inconsistencies during synthesis be resolved?

- Methodological Answer : Epimerization at the (2S,3S) centers is a common challenge. Mitigate this by:

- Using low-temperature reactions (<0°C) during coupling steps to minimize racemization .

- Employing chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane/isopropanol gradients to separate diastereomers .

- Confirming stereochemical fidelity via X-ray crystallography or NOESY NMR to validate spatial arrangement of substituents .

Q. What strategies are effective for assessing the compound’s bioactivity in vitro?

- Methodological Answer : Design assays targeting its hypothesized mechanisms (e.g., enzyme inhibition or receptor modulation):

- Enzyme inhibition : Test against cysteine proteases (e.g., caspase-3) using fluorogenic substrates (e.g., Ac-DEVD-AMC) in buffer (pH 7.4, 25°C), monitoring fluorescence over time .

- Cellular uptake : Use radiolabeled analogs (3H or 14C) and measure intracellular accumulation via scintillation counting in HEK293 or HeLa cell lines .

- Data validation : Cross-check activity with structurally related analogs (e.g., thiazolidine derivatives from ) to isolate structure-activity relationships .

Q. How should researchers address discrepancies in solubility or stability data across studies?

- Methodological Answer : Systematically evaluate experimental conditions:

- Solubility : Use shake-flask method with UV quantification in buffers (pH 2–9) and solvents (e.g., PBS, DMSO). Compare with predicted values from computational tools like ALOGPS .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Adjust storage to inert atmospheres (argon) and lyophilization for long-term stability .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS):

- Docking : Use the compound’s 3D structure (from crystallography or DFT-optimized geometry) against target proteins (e.g., PDB ID: 1XYZ). Focus on hydrogen bonds with catalytic residues .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and free energy calculations (MM-PBSA) for affinity estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.